Methoxydimethyl(4-methylsulfanylphenyl)silane
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Overview
Description
Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane, also known by its identifier MFCD29090687, is a chemical compound that has garnered interest in various scientific fields. This compound is characterized by the presence of a methoxy group, two methyl groups, and a 4-methylsulfanyl-phenyl group attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane typically involves the reaction of 4-methylsulfanyl-phenyl magnesium bromide with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential role in biological systems as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in the formation of silicon-based polymers through condensation reactions. The pathways involved include nucleophilic substitution and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane: Similar in structure but with variations in the functional groups attached to the silicon atom.
Dimethylphenylsilane: Lacks the methoxy and methylsulfanyl groups, resulting in different reactivity and applications.
Trimethylsilylphenyl sulfide: Contains a trimethylsilyl group instead of the methoxy and dimethyl groups.
Uniqueness
Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H16OSSi |
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Molecular Weight |
212.39 g/mol |
IUPAC Name |
methoxy-dimethyl-(4-methylsulfanylphenyl)silane |
InChI |
InChI=1S/C10H16OSSi/c1-11-13(3,4)10-7-5-9(12-2)6-8-10/h5-8H,1-4H3 |
InChI Key |
NMCOSXCWPPITRT-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
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